molecular formula C19H16N2 B1196200 Sempervirine CAS No. 549-92-8

Sempervirine

Cat. No. B1196200
CAS RN: 549-92-8
M. Wt: 272.3 g/mol
InChI Key: UQVUEULZDJRMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sempervirine and its analogues have been synthesized through routes featuring Sonogashira and Larock Pd-catalyzed reactions, with investigations into structure-activity relationships across human cancer cell lines (Xiaohong Pan et al., 2016). Another approach involves condensation, oxidation, and intramolecular cyclization processes leading to the formation of sempervirine (Takashi Matsumoto et al., 1976).

Molecular Structure Analysis

The proposed structure of sempervirine has been deduced through various synthetic attempts and structural analysis. One study highlights the synthesis of a base with a constitution similar to sempervirine, though not identical, marking a significant step in understanding its complex molecular structure (R. Bentley & T. Stevens, 1949).

Scientific Research Applications

  • Antiviral Activity : Sempervirine isolated from Gelsemium elegans has been shown to exhibit significant antiviral activity against the tobacco mosaic virus (TMV), both in vivo and in vitro, with inhibition rates of 52.6% and 73.3%, respectively (Hao Xiaojiang, 2013).

  • Cytotoxicity in Cancer Research : Synthesized sempervirine and its analogues have demonstrated potent cytotoxicity against human cancer cell lines. In particular, 10-Fluorosempervirine has been identified as the most cytotoxic member of this family, highlighting its potential as a therapeutic agent in cancer treatment (Xiaohong Pan et al., 2016).

  • Synthesis for Anticancer Applications : A concise synthesis of sempervirine, a lead compound in anticancer therapeutics, was achieved via microwave-assisted Westphal condensation. This method was extended to the synthesis of several similar heterocycles, indicating its importance in drug development (T. Rao et al., 2013).

  • Apoptosis Induction in Hepatocellular Carcinoma : Sempervirine was found to induce apoptosis in hepatocellular carcinoma (HCC) cells and inhibit tumor growth. This effect was associated with the inactivation of the Wnt/β-catenin pathway, indicating a potential mechanism for its anticancer effects (Rong-cai Yue et al., 2021).

  • Antimycobacterial Activity : Sempervirine isolated from Buxus sempervirens demonstrated significant antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml, suggesting its potential in treating mycobacterial infections (F. Tosun et al., 2004).

  • Autophagy and Apoptosis in Glioma Cells : A study showed that sempervirine mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells, highlighting its therapeutic potential in the treatment of glioma cancer (Gaopan Li et al., 2021).

  • DNA Binding Properties : Research on the binding of sempervirine to DNA showed that it can unwind circular DNA, indicating a potential mechanism for its pharmacological effects (M. Caprasse, C. Houssier, 1984).

  • RNA Polymerase I Transcription Inhibition : Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells, suggesting a non-genotoxic anticancer mechanism (Cinzia Caggiano et al., 2020).

Safety And Hazards

Sempervirine is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While Sempervirine has shown promising results in vitro and in vivo studies against glioma and HCC , more research is needed to fully understand its potential as a therapeutic agent. Future studies could focus on its effects on other types of cancer, its potential side effects, and the possibility of using it in combination with other treatments.

properties

IUPAC Name

16,17,18,19-tetrahydroyohimban
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUEULZDJRMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970229
Record name 1,3,5,6,14,15,20,21-Octadehydroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sempervirene

CAS RN

549-92-8
Record name Sempervirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,6,14,15,20,21-Octadehydroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMPERVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sempervirine
Reactant of Route 2
Sempervirine
Reactant of Route 3
Sempervirine
Reactant of Route 4
Sempervirine
Reactant of Route 5
Sempervirine
Reactant of Route 6
Sempervirine

Citations

For This Compound
599
Citations
R Yue, H Liu, Y Huang, J Wang, D Shi, Y Su… - Frontiers in …, 2021 - frontiersin.org
… We demonstrated that sempervirine induced HCC cells … Furthermore, sempervirine inhibited HCC tumor growth and … Our findings justified that the active compound sempervirine …
Number of citations: 7 www.frontiersin.org
TM Lipińska - Tetrahedron, 2006 - Elsevier
Total synthesis of the two series of new pentacycilc cycloalk[g]indolo[2,3-a]quinolizine alkaloids (modified sempervirine possessing the wide range of activity), has been elaborated in …
Number of citations: 40 www.sciencedirect.com
G Li, Y Zhong, W Wang, X Jia, H Zhu, W Jiang… - Frontiers in …, 2021 - frontiersin.org
The potential antitumor effects of sempervirine (SPV), an alkaloid compound derived from the traditional Chinese medicine Gelsemium elegans Benth., on different malignant tumors …
Number of citations: 4 www.frontiersin.org
C Caggiano, E Guida, F Todaro, P Bielli, M Mori… - Cell Death …, 2020 - nature.com
… We found that sempervirine not only affects cell growth of p53… cells, we found that sempervirine induced nucleolar remodeling and … Finally, we show that sempervirine is able to enter the …
Number of citations: 12 www.nature.com
M Caprasse, C Houssier - Biochimie, 1984 - Elsevier
The mode of binding of 5,6-dihydroflavopereirine and sempervirine to DNA has been investigated by absorption spectrophotometry, circular and electric linear dichroism, fluorescence …
Number of citations: 18 www.sciencedirect.com
GA Swan - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… cit.) for sempervirine ; and, although there is some difference … than sempervirine, for which Prelog quotes pK -10.6 in water. … Accordingly, compounds (I), (111) , and sempervirine were …
Number of citations: 15 pubs.rsc.org
KT Potts, GS Mattingly - The Journal of Organic Chemistry, 1968 - ACS Publications
… the characteristic ultraviolet absorption spectrum of the sempervirine system. 6’6 Analytical and … Final confirmation was obtained by its conver-sion into sempervirine by hydrolysis and …
Number of citations: 17 pubs.acs.org
AE Stevenson, LE Sayre - The Journal of the American Pharmaceutical …, 1915 - Elsevier
The authors give a method of separating “Sempervirine” from a mixture of the combined alkaloids of gelsemium root, by means of converting the alkaloid into the nitrate which is quite …
Number of citations: 6 www.sciencedirect.com
GA Swan - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… McLamore’s elegant synthesis of the sempervirine methosalts has been extended to the alkaloid … in the synthesis of sempervirine. A synthesis of the alkaloid is, however, now reported. …
Number of citations: 13 pubs.rsc.org
GA Swan - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… 379) describing the synthesis of sempervirine methosalts, came to hand. The synthesis of (I) by a number of possible routes has been investigated; but all proved unpromising and were …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.